molecular formula C11H9Br2NO2 B7464469 5,7-Dibromo-8-(2-hydroxyethoxy) quinoline

5,7-Dibromo-8-(2-hydroxyethoxy) quinoline

Cat. No. B7464469
M. Wt: 347.00 g/mol
InChI Key: DGRUDRXASRVWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dibromo-8-(2-hydroxyethoxy) quinoline, commonly known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ is a heterocyclic compound that belongs to the quinoline family and is composed of two bromine atoms and a hydroxyethoxy group. DHQ has been extensively studied for its unique properties, including its mechanism of action and biochemical and physiological effects.

Mechanism of Action

DHQ has been found to exhibit its biological activities through various mechanisms of action. DHQ has been shown to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication. DHQ has also been found to inhibit fungal ergosterol biosynthesis, which is essential for fungal cell membrane integrity. DHQ has also been investigated for its potential to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DHQ has been found to exhibit various biochemical and physiological effects. DHQ has been shown to induce oxidative stress in bacterial and fungal cells, leading to cell death. DHQ has also been found to induce DNA damage in cancer cells, leading to apoptosis. DHQ has also been investigated for its potential to modulate the immune system and to act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

DHQ has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. DHQ can be easily synthesized using various methods, and it is stable under a wide range of conditions. DHQ is also highly soluble in organic solvents, making it easy to handle in the laboratory. However, DHQ has some limitations, including its potential toxicity and its limited availability.

Future Directions

There are several future directions for research on DHQ. One potential direction is to investigate the use of DHQ as a fluorescent probe for detecting metal ions. DHQ has been found to exhibit high selectivity and sensitivity for detecting metal ions, making it a promising candidate for developing new fluorescent probes. Another potential direction is to investigate the use of DHQ as a building block for synthesizing functional materials. DHQ has been found to exhibit unique properties, including its ability to form hydrogen bonds and to interact with metal ions, making it a promising candidate for developing new functional materials. Finally, further research is needed to investigate the potential use of DHQ as a therapeutic agent for treating bacterial infections, fungal infections, and cancer. DHQ has been found to exhibit potent biological activities, and further studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

DHQ can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Borsche-Drechsel cyclization. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with dibromoacetaldehyde in the presence of a base. The Skraup reaction involves the condensation of aniline, glycerol, and sulfuric acid with 8-bromoquinoline. The Borsche-Drechsel cyclization involves the reaction of 8-bromoquinoline with glycerol in the presence of a strong base.

Scientific Research Applications

DHQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DHQ has been found to exhibit potent biological activities, including antibacterial, antifungal, and antitumor properties. DHQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a building block for synthesizing functional materials.

properties

IUPAC Name

2-(5,7-dibromoquinolin-8-yl)oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO2/c12-8-6-9(13)11(16-5-4-15)10-7(8)2-1-3-14-10/h1-3,6,15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRUDRXASRVWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OCCO)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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